2-cyclopropyl-N,6-dimethylpyrimidin-4-amine
Overview
Description
2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound has garnered a significant amount of interest in the fields of medicinal chemistry and drug development.
Molecular Structure Analysis
The InChI code for 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a solid substance . The compound has a molecular weight of 163.22 g/mol .Scientific Research Applications
Fungicidal Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidinamine derivatives, including 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results : Among the new compounds, one particular derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Cu(II) Complex
- Scientific Field : Inorganic Chemistry
- Summary of Application : A new Cu(II) complex with the monodentate ligand 2,6-dimethylpyrimidin-4-(1H)-one, a derivative of 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine, was synthesized .
- Methods of Application : The complex was synthesized and characterized by single crystal X-ray diffraction, elemental analysis, and IR spectroscopy along with detailed theoretical studies based on density functional theory (DFT) at the B3LYP-D3(BJ)/Def2-SVP .
- Results : The results of the synthesis and characterization are not provided in the search results .
Future Directions
While the compound has garnered interest in the fields of medicinal chemistry and drug development, specific future directions or applications were not found in the web search results.
Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine .
properties
IUPAC Name |
2-cyclopropyl-N,6-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-5-8(10-2)12-9(11-6)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJIFGVTJZFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N,6-dimethylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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